2-Amino-2-(3,5-difluorophenyl)acetic acid hydrochloride
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Overview
Description
2-Amino-2-(3,5-difluorophenyl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H7F2NO2·HCl It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two fluorine atoms at the 3 and 5 positions, and an amino group is attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3,5-difluorophenyl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,5-difluorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form 2-amino-2-(3,5-difluorophenyl)acetonitrile.
Hydrolysis: The nitrile group is then hydrolyzed under acidic conditions to yield 2-Amino-2-(3,5-difluorophenyl)acetic acid.
Formation of Hydrochloride Salt: Finally, the free acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include the control of temperature, pH, and reaction time during each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3,5-difluorophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenylacetic acid derivatives.
Scientific Research Applications
2-Amino-2-(3,5-difluorophenyl)acetic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3,5-difluorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride
- 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride
- 2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride
Uniqueness
2-Amino-2-(3,5-difluorophenyl)acetic acid hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and binding properties, making it distinct from other difluorophenylacetic acid derivatives.
Properties
Molecular Formula |
C8H8ClF2NO2 |
---|---|
Molecular Weight |
223.60 g/mol |
IUPAC Name |
2-amino-2-(3,5-difluorophenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H7F2NO2.ClH/c9-5-1-4(2-6(10)3-5)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H |
InChI Key |
NWJDJRDFCRTZCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(C(=O)O)N.Cl |
Origin of Product |
United States |
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